Cas no 66315-03-5 (4-hydroxy-3,6-dihydro-2H-pyran-2,6-dione)

4-hydroxy-3,6-dihydro-2H-pyran-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 4-hydroxy-3,6-dihydro-2H-pyran-2,6-dione
- 4-hydroxy-2H-pyran-2,6(3H)-dione
- HOTUFNXGGMAKEH-UHFFFAOYSA-N
- DTXSID50716386
- DB-083129
- SCHEMBL8201220
- 4-Hydroxy-3H-pyran-2,6-dione
- 66315-03-5
-
- MDL: MFCD07783094
- インチ: InChI=1S/C5H4O4/c6-3-1-4(7)9-5(8)2-3/h1,6H,2H2
- InChIKey: HOTUFNXGGMAKEH-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 128.01095860Da
- どういたいしつりょう: 128.01095860Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 63.6Ų
4-hydroxy-3,6-dihydro-2H-pyran-2,6-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-248403-1.0g |
4-hydroxy-3,6-dihydro-2H-pyran-2,6-dione |
66315-03-5 | 1.0g |
$0.0 | 2023-02-20 | ||
Enamine | EN300-248403-1g |
4-hydroxy-3,6-dihydro-2H-pyran-2,6-dione |
66315-03-5 | 1g |
$0.0 | 2023-09-15 |
4-hydroxy-3,6-dihydro-2H-pyran-2,6-dione 関連文献
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4-hydroxy-3,6-dihydro-2H-pyran-2,6-dioneに関する追加情報
Introduction to 4-hydroxy-3,6-dihydro-2H-pyran-2,6-dione (CAS No. 66315-03-5)
4-hydroxy-3,6-dihydro-2H-pyran-2,6-dione, identified by the Chemical Abstracts Service Number (CAS No.) 66315-03-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic diketone has garnered attention due to its unique structural properties and potential applications in synthetic chemistry and drug development. The compound belongs to the pyranone class, characterized by a six-membered oxygen-containing heterocycle with two ketone groups. Such structural motifs are frequently explored in medicinal chemistry for their ability to interact with biological targets in diverse ways.
The molecular framework of 4-hydroxy-3,6-dihydro-2H-pyran-2,6-dione consists of a pyran ring substituted with hydroxyl and carbonyl functional groups at the 4-position and 2,6-positions, respectively. This arrangement imparts a high degree of reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both hydroxyl and ketone groups allows for versatile chemical transformations, including oxidation, reduction, and condensation reactions, which are pivotal in constructing pharmacophores for drug candidates.
In recent years, there has been growing interest in exploring the pharmacological potential of 4-hydroxy-3,6-dihydro-2H-pyran-2,6-dione and its derivatives. The compound's ability to serve as a scaffold for drug design has been investigated in several contexts. For instance, studies have demonstrated its utility in generating molecules with anti-inflammatory and antioxidant properties. These activities are particularly relevant given the increasing focus on natural product-inspired compounds that can modulate inflammatory pathways without excessive side effects.
One of the most compelling aspects of 4-hydroxy-3,6-dihydro-2H-pyran-2,6-dione is its role as a precursor in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop novel analogs with enhanced binding affinity to target proteins. This approach has been particularly fruitful in the quest for inhibitors of enzymes involved in metabolic disorders and cancer progression. The compound's structural flexibility allows chemists to modify its core structure while retaining key pharmacological features, thereby facilitating the discovery of next-generation therapeutics.
The synthesis of 4-hydroxy-3,6-dihydro-2H-pyran-2,6-dione itself is an intriguing process that highlights advancements in organic synthesis methodologies. Modern techniques such as catalytic asymmetric hydrogenation and microwave-assisted reactions have enabled more efficient and scalable production of this compound compared to traditional methods. These innovations not only improve yield but also reduce environmental impact by minimizing waste and energy consumption—a critical consideration in sustainable chemistry.
Recent research has also explored the computational modeling of 4-hydroxy-3,6-dihydro-2H-pyran-2,6-dione to better understand its interactions with biological targets. Molecular docking studies have revealed that derivatives of this compound can bind effectively to enzymes such as kinases and proteases implicated in various diseases. These computational insights have guided experimental efforts toward optimizing lead compounds for preclinical testing. The integration of experimental data with computational predictions represents a powerful strategy for accelerating drug discovery pipelines.
The versatility of 4-hydroxy-3,6-dihydro-2H-pyran-2,6-dione extends beyond pharmaceutical applications into materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand or chelating agent. Such complexes are valuable in catalysis and could potentially be employed in sensor technologies or environmental remediation efforts. The compound's dual functionality makes it an attractive candidate for designing multifunctional materials with tailored properties.
In conclusion,4-hydroxy-3,6-dihydro-2H-pyran-2,6-dione (CAS No. 66315-03-5) represents a fascinating molecule with broad utility across multiple scientific disciplines. Its unique structural features enable diverse chemical transformations that are exploitable for drug discovery and material innovation. As research continues to uncover new applications for this compound and its derivatives,4-hydroxy-3,6-dihydro-2H-pyran-2,6-dione is poised to remain a cornerstone of synthetic organic chemistry and medicinal research.
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